Product packaging for N-(Prop-2-YN-1-YL)benzamide(Cat. No.:CAS No. 1464-98-8)

N-(Prop-2-YN-1-YL)benzamide

Cat. No.: B073613
CAS No.: 1464-98-8
M. Wt: 159.18 g/mol
InChI Key: GWISAVFRFTWMQK-UHFFFAOYSA-N
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Description

N-(Prop-2-YN-1-YL)benzamide is a synthetically versatile chemical building block specifically designed for advanced research applications. Its core structural value lies in the presence of a benzamide moiety and a terminal alkyne group, connected via a flexible propynyl linker. The terminal alkyne functionality is of particular significance, as it enables this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" chemistry reaction. This property makes it an invaluable precursor for the synthesis of more complex molecular architectures, including targeted probes, bioconjugates, and combinatorial libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B073613 N-(Prop-2-YN-1-YL)benzamide CAS No. 1464-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWISAVFRFTWMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163367
Record name Benzamide, N-2-propynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464-98-8
Record name Benzamide, N-2-propynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-2-propynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for N Prop 2 Yn 1 Yl Benzamide and Its Derivatives

Direct Amidation and Coupling Strategies

Direct amidation and coupling reactions represent the most conventional and widely employed methods for the formation of the amide bond in N-(prop-2-yn-1-yl)benzamide and its derivatives. These strategies typically involve the reaction of a carboxylic acid or its activated derivative with an amine.

A specific method for the synthesis of N-hydroxy-N-(prop-2-yn-1-yl)benzamide involves the amidation of benzoic acid with N-(prop-2-yn-1-yl)hydroxylamine hydrochloride. This reaction is facilitated by the use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The N-propargyl hydroxamates are obtained after purification. nih.gov

Table 1: Reagents for Amidation of Benzoic Acid

Reactant Reagent/Catalyst Base
Benzoic Acid HATU DIPEA

The synthesis of N-aryl anthranilic acid derivatives can be achieved through coupling reactions, such as the Ullmann condensation. This methodology can be adapted for the synthesis of derivatives of this compound by coupling a substituted anthranilic acid with a propargyl amine derivative. While not a direct synthesis of the parent compound, this strategy is significant for creating a library of structurally diverse analogs.

A straightforward and common approach to this compound involves the direct reaction of benzoic acid or its derivatives with propargyl amine. The use of acyl chlorides, a more reactive form of benzoic acid, in a Schotten-Baumann type reaction with propargylamine (B41283) is a well-established method. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. These strategies are particularly valuable for generating libraries of compounds for drug discovery and other applications.

A three-component reaction involving isatoic anhydride, a primary amine, and a third component can be utilized to synthesize benzamide (B126) derivatives. For instance, the reaction of isatoic anhydride, a primary amine, and 2-bromoacetophenone derivatives leads to the formation of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives in high yields. nih.gov By substituting propargyl amine as the primary amine in this type of reaction, a pathway to this compound derivatives is established. This one-pot synthesis is advantageous due to its simple workup procedure. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides and has been successfully employed with propargylamine as the amine component. nih.govnih.gov This reaction involves the condensation of an aldehyde, an amine (propargylamine), a carboxylic acid, and an isocyanide. semanticscholar.org The resulting Ugi adduct contains the this compound core structure embedded within a more complex molecular framework. The versatility of the Ugi reaction allows for the creation of a wide array of derivatives by varying the other three components. nih.govnih.gov Post-Ugi transformations can then be employed to further modify the structure, for example, through intramolecular cyclization of the propargyl group. nih.gov

Table 2: Components of the Ugi Reaction for this compound Derivative Synthesis

Aldehyde Amine Carboxylic Acid Isocyanide

Synthesis of Substituted this compound Analogs

The general approach to synthesizing this compound derivatives involves the acylation of propargylamine with a substituted benzoic acid or its corresponding acyl chloride. The specific synthetic strategies can be adapted based on the nature of the substituent on the benzoyl ring.

Halogenated Derivatives (e.g., 4-bromo-N-(prop-2-yn-1-yl)benzamide, 2-bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide)

Halogenated derivatives of this compound are commonly synthesized through the reaction of a halogen-substituted benzoyl chloride with propargylamine.

For the synthesis of 4-bromo-N-(prop-2-yn-1-yl)benzamide , 4-bromobenzoyl chloride is reacted with propargylamine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran. The base serves to neutralize the hydrochloric acid generated during the reaction. nih.gov

The synthesis of 2-bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide requires the preparation of the corresponding acyl chloride precursor, 2-bromo-3-fluorobenzoyl chloride. This can be achieved by treating 2-bromo-3-fluorobenzoic acid with a chlorinating agent like thionyl chloride. The resulting acyl chloride is then reacted with propargylamine, typically in an anhydrous solvent at low temperatures, to yield the desired product. nih.gov A general procedure for such amidations involves dissolving the acid chloride in a solvent like anhydrous dichloromethane at 0°C, followed by the dropwise addition of the amine. chemicalbook.com

A multi-step synthesis starting from m-fluorobenzotrifluoride can be employed to produce 2-bromo-3-fluorobenzoic acid, which involves nitration, bromination, reduction, and deamination steps. mdpi.com

Table 1: Synthesis of Halogenated Derivatives

Compound Starting Materials Reagents and Conditions
4-bromo-N-(prop-2-yn-1-yl)benzamide 4-bromobenzoyl chloride, propargylamine K2CO3, Tetrahydrofuran

Amino-substituted Derivatives (e.g., 2-amino-N-(prop-2-yn-1-yl)benzamide)

The synthesis of amino-substituted derivatives can be achieved by reacting an aminobenzoic acid derivative with propargylamine. For the synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide , a common strategy involves the use of a coupling agent to facilitate the amide bond formation between 2-aminobenzoic acid and propargylamine.

One reported method for a similar compound, 2-amino-N-propyl-benzamide, involves the reaction of isatoic anhydride with propylamine in 1,4-dioxane at 60-70°C, which gives a high yield. nih.gov This approach could potentially be adapted for the synthesis of the propargyl analog.

Alternatively, a one-pot synthesis method has been reported for 2-amino-5-halogenated-N,3-dimethylbenzamides starting from 2-amino-3-methylbenzoic acid. This process involves the formation of an intermediate benzoxazinedione, followed by aminolysis with an amine. researchgate.net This strategy could be modified by using 2-aminobenzoic acid and propargylamine to obtain the desired product.

Table 2: Synthesis of Amino-substituted Derivatives

Compound Starting Materials Potential Reagents and Conditions

Selanyl-substituted this compound (e.g., N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide)

The synthesis of selanyl-substituted derivatives involves the introduction of a selenium-containing moiety onto the propargyl group. While specific experimental procedures for the synthesis of N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide and N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide are not extensively detailed in the provided search results, a general approach can be inferred.

These compounds are often prepared for biological evaluation, particularly for their potential antidepressant-like effects. researchgate.netresearchgate.net The synthesis would likely involve the reaction of a suitable this compound precursor with a selenium-based electrophile, such as a selenyl halide or a diselenide in the presence of a reducing agent. For instance, the reaction of this compound with diphenyl diselenide in the presence of a suitable base and solvent system could yield the desired product.

Table 3: Synthesis of Selanyl-substituted Derivatives

Compound Potential Starting Materials General Synthetic Approach
N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide This compound, Diphenyl diselenide Reaction in the presence of a suitable base and solvent.

Hydroxy-substituted Derivatives (e.g., N-hydroxy-N-(prop-2-yn-1-yl)benzamide, 4-hydroxy-N-(prop-2-yn-1-yl)benzamide)

Hydroxy-substituted derivatives can be synthesized with the hydroxyl group on either the nitrogen of the amide or on the benzoyl ring.

For the synthesis of 4-hydroxy-N-(prop-2-yn-1-yl)benzamide , a common method is the coupling of 4-hydroxybenzoic acid with propargylamine. This can be achieved using a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent like acetone. chemicalbook.com

The synthesis of N-hydroxy-N-(prop-2-yn-1-yl)benzamide involves the formation of a hydroxamic acid. A general method for preparing N-propargylhydroxamates involves the reaction of a carboxylic acid with N-(prop-2-yn-1-yl)hydroxylamine hydrochloride in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov

Table 4: Synthesis of Hydroxy-substituted Derivatives

Compound Starting Materials Reagents and Conditions
4-hydroxy-N-(prop-2-yn-1-yl)benzamide 4-hydroxybenzoic acid, propargylamine EDCI, Acetone

Sulfonamide Derivatives (e.g., N-(Prop-2-Yn-1-Yl)-4-Sulfamoylbenzamide)

Sulfonamide derivatives are typically prepared by reacting a sulfamoyl-substituted benzoyl chloride with propargylamine. The synthesis of N-(prop-2-yn-1-yl)-4-sulfamoylbenzamide would involve the initial preparation of 4-sulfamoylbenzoyl chloride from 4-sulfamoylbenzoic acid. This can be achieved by reacting the acid with a chlorinating agent. The resulting acyl chloride is then reacted with propargylamine to form the final product.

Thiazole (B1198619) Derivatives

The synthesis of this compound derivatives incorporating a thiazole ring can be achieved through various routes, often involving the reaction of a thiazole-containing carboxylic acid with propargylamine or by reacting a benzamide derivative with a thiazole-forming reagent.

One approach involves the synthesis of thiazole-2-yl benzamide derivatives from a benzoic acid and a 2-aminothiazole derivative, followed by modification to introduce the propargyl group. nih.gov Another strategy involves the reaction of an α-bromoketone derivative with a thiourea or thioamide, which is a common method for constructing the thiazole ring. mdpi.com For example, a series of N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were synthesized by the heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. mdpi.com

A study on the discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as microRNA-21 inhibitors suggests a synthetic route where a substituted 4-aminobenzoic acid is first acylated with a benzoyl chloride, and the resulting acid is then coupled with propargylamine.

Difluoromethylated Derivatives

The introduction of a difluoromethyl (-CF2H) group into organic molecules is a significant strategy in medicinal chemistry, as this moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. While specific literature on the direct difluoromethylation of this compound is not extensively detailed, synthetic strategies can be extrapolated from methodologies applied to structurally similar compounds, such as N-allylbenzamides and other alkynes.

One plausible approach involves a photoinduced radical cascade reaction. Research has demonstrated the successful difluoromethylation of N-allylbenzamides to form difluoromethylated dihydroisoquinolones. This transformation is typically achieved without a photocatalyst or oxidant, using a difluoromethyl phenoxathiinium salt as the difluoromethyl radical source. The reaction proceeds through a radical difluoromethylation followed by a cyclization cascade. Given the structural similarity between N-allyl and N-propargyl benzamides, a similar pathway could be envisioned for this compound.

Another potential method is the photochemical difluoromethylation of the alkyne functionality itself. Studies have shown that alkynes can undergo difluoromethylation and radical cascade cyclization using sodium difluoromethylsulfinate (NaSO2CF2H) under mild, transition-metal-free conditions. This approach offers a green chemistry pathway to valuable difluoromethylated heterocyclic compounds.

A generalized reaction scheme for the difluoromethylation of an this compound derivative leading to a cyclized product, based on analogous reactions with N-allylbenzamides, is presented below.

Table 1: Proposed Reaction for the Synthesis of a Difluoromethylated Derivative

Reactant Reagent Conditions Product
Substituted this compoundDifluoromethyl radical precursor (e.g., CF2H-PXT⁺)Visible light irradiationDifluoromethylated cyclized product

The following table outlines the key reagents and their roles in these proposed synthetic pathways.

Table 2: Key Reagents and Their Functions in Difluoromethylation

Reagent Chemical Name Function
CF2H-PXT⁺Difluoromethyl Phenoxathiinium SaltSource of difluoromethyl radical (•CF2H)
NaSO2CF2HSodium DifluoromethylsulfinateSource of difluoromethyl radical (•CF2H)

Detailed research findings on related N-allylbenzamides show that a variety of substrates can be successfully converted to their difluoromethylated dihydroisoquinolone derivatives in good to high yields. These reactions exhibit broad substrate scope and good functional group tolerance, suggesting that a similar approach for this compound would be a viable synthetic strategy. The mechanism is believed to involve the generation of a difluoromethyl radical, which then adds to the unsaturated carbon-carbon bond, followed by an intramolecular cyclization to form the heterocyclic product.

Iii. Chemical Transformations and Reaction Mechanisms Involving N Prop 2 Yn 1 Yl Benzamide

Cyclization Reactions

The presence of both an alkyne and an amide functionality within the same molecule makes N-(prop-2-yn-1-yl)benzamide an ideal precursor for numerous cyclization strategies, yielding a range of heterocyclic compounds.

A facile and efficient method for synthesizing oxazoles involves the tandem cycloisomerization and hydroxyalkylation of N-propargylamides, such as this compound, with trifluoropyruvates. mdpi.com This reaction is effectively catalyzed by zinc(II) trifluoromethanesulfonate (Zn(OTf)2), which acts as a π-acid to activate the alkyne. nih.govresearchgate.net The process is characterized by high atom economy and proceeds under mild conditions without the need for oxidants. mdpi.com

The reaction between this compound and ethyl trifluoropyruvate has been optimized to achieve high yields. mdpi.com The choice of catalyst and solvent is crucial for the reaction's success, with Zn(OTf)2 in dichloroethane (DCE) proving to be an effective combination. mdpi.com

Table 1: Optimization of Reaction Conditions for Oxazole Synthesis mdpi.com

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneDCE70120
FeCl3DCE701245
ZnI2DCMr.t.456
Zn(OTf)2DCE70285

The proposed mechanism involves the activation of the alkyne's triple bond by the Zn(OTf)2 catalyst, which enhances its electrophilicity. researchgate.net This is followed by a regioselective 5-exo-dig intramolecular cyclization, leading to the formation of the oxazole ring. researchgate.net This strategy allows for the creation of oxazoles containing a trifluoromethyl carbinol unit, which are of interest for their potential biological activities. mdpi.com

Derivatives of this compound are utilized in cascade benz annulation reactions to synthesize complex fused heterocyclic systems like naphthooxazoles. actascientific.com A theoretical investigation of the Ag(I)-catalyzed cascade benz annulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide illustrates this process. actascientific.com

The reaction mechanism is initiated by the generation of an oxonium ion, followed by a water nucleophilic addition that induces ring-opening hydroxylation. actascientific.com A subsequent dual ketonization yields a 1,5-diketone intermediate. actascientific.com This intermediate undergoes an acid-mediated intramolecular cyclization and water elimination to afford a β-naphthol derivative. actascientific.com The final step is a nucleophilic cyclization dehydration that yields the desired naphthooxazole product. The Ag(I) catalyst plays a crucial role by lowering the activation barrier for the initial oxonium-ion generation and water nucleophilic addition steps. actascientific.com

Dihydropyrimidin-4-ones can be synthesized efficiently from N-(prop-2-yn-1-yl)amides and sulfonyl azides through a copper-catalyzed cascade reaction. acs.orgfigshare.com This process occurs under mild conditions and produces moderate to excellent yields of the target heterocycles. acs.org

The cascade mechanism involves several sequential steps:

Copper-catalyzed alkyne-azide cycloaddition (CuAAC): The reaction begins with the classic cycloaddition between the alkyne of the N-(prop-2-yn-1-yl)amide and the azide. acs.orgnih.gov

Formation of a Ketenimine Intermediate: The resulting triazole intermediate undergoes ring-opening with the loss of nitrogen gas to form a reactive ketenimine species. acs.orgnih.gov

Intramolecular Nucleophilic Addition: The amide nitrogen within the molecule then performs an intramolecular nucleophilic attack on the ketenimine. acs.org

Rearrangement: A subsequent rearrangement of the resulting intermediate furnishes the final dihydropyrimidin-4-one product. acs.org

This method provides a direct route to highly functionalized dihydropyrimidin-4-one structures from readily available starting materials.

The alkyne moiety in this compound derivatives serves as an excellent dipolarophile for intramolecular 1,3-dipolar cycloaddition reactions, enabling the rapid construction of complex, multi-ring heterocyclic systems. nih.govresearchgate.net This strategy increases molecular complexity efficiently, often in a single step. researchgate.netnih.gov

An example is the synthesis of quinazolino mdpi.comactascientific.comacs.orgtriazolo mdpi.comnih.govbenzodiazepines from o-amino-N-(prop-2-yn-1-yl)benzamide and o-azidoacetophenone. nih.gov This one-pot, two-step cascade reaction is promoted by molecular iodine and proceeds via two main stages:

Quinazolinone Formation: An initial iodine-promoted condensation between the aniline and ketone forms a Schiff base, which then undergoes nucleophilic attack by the amide nitrogen to form the quinazolinone ring. nih.gov

Intramolecular 1,3-Dipolar Cycloaddition: This initial condensation pre-organizes the alkyne and azide functionalities in close proximity, facilitating a subsequent intramolecular 1,3-dipolar cycloaddition to form the fused triazole and benzodiazepine rings, yielding the final pentacyclic product. nih.gov

Functional Group Interconversions and Modifications

Beyond cyclization, the functional groups within this compound can be modified, although the primary reactivity is centered on the propargyl group.

While direct oxidation of this compound is not extensively detailed, related N-propargyl sulfonamides undergo reactions under oxidizing conditions. For instance, the reaction of trifluoromethanesulfonamide with a related propargyl sulfonamide in an oxidative system of t-BuOCl–NaI resulted in the formation of N-[(2E)-2,3-diiodoprop-2-en-1-yl]trifluoromethanesulfonamide. researchgate.net This indicates that the propargyl group is susceptible to modification under specific oxidative halogenating conditions. researchgate.net

Nucleophilic Substitutions and Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of this compound serve as versatile intermediates for introducing molecular diversity through nucleophilic substitution and coupling reactions. The reactivity of these derivatives is dictated by the position of the halogen atom—either on the aromatic benzamide (B126) ring or on the propargyl chain.

A halogen substituent on the benzoyl group, particularly at the ortho or para position, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is enhanced by the presence of the electron-withdrawing amide functionality. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is increased by electron-withdrawing groups that can delocalize the negative charge.

Conversely, a halogen on the propargyl group would render the derivative susceptible to bimolecular nucleophilic substitution (SN2) reactions. In such cases, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion in a single concerted step. Studies on similar propargyl systems have elucidated the kinetics and transition states of such SN2 transformations. For instance, computational studies on related pro-chiral propargyl amides have validated the SN2 pathway, providing insights into the reaction dynamics and the stability of intermediates and transition states.

The table below summarizes potential nucleophilic substitution reactions for hypothetical halogenated this compound derivatives based on established reactivity principles.

Derivative TypeReaction TypePotential NucleophilesExpected Product
Aryl HalideSNArAmines, Alkoxides, ThiolatesAryl-substituted amines, ethers, thioethers
Propargyl HalideSN2Cyanide, Azide, MalonatesNitriles, Azides, Substituted esters

Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira type) with Selanyl Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While direct examples involving selanyl derivatives of this compound are not extensively documented, the principles of Suzuki and Sonogashira couplings can be extended to these substrates. A hypothetical selanyl derivative, such as one where a selanyl group (R-Se-) is attached to the terminal alkyne carbon, could be a precursor in various transformations.

The introduction of a selanyl group to the alkyne can be achieved through several catalytic methods. For instance, the palladium-catalyzed addition of diaryl diselenides to the terminal alkyne of this compound would likely yield a vicinal bis(seleno)alkene derivative. Gold-catalyzed reactions between terminal alkynes and diaryl diselenides in the presence of a base are also known to produce alkynyl selenides.

A Sonogashira-type coupling would theoretically involve the reaction of a terminal selanyl-alkyne derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The catalytic cycle typically involves the oxidative addition of the halide to the Pd(0) complex, followed by transmetalation with the copper acetylide (in this case, a copper selanylacetylide) and subsequent reductive elimination to yield the coupled product.

A Suzuki-type coupling would require the conversion of the selanyl derivative into a boronic acid or ester. A hypothetical selanyl-substituted arylbenzamide derivative could then react with a boronic acid partner. The established Suzuki mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with a boronate complex (formed from the boronic acid and a base), and reductive elimination to form the new C-C bond.

The table below outlines the key components of these proposed cross-coupling reactions.

Coupling ReactionKey ReactantsCatalyst SystemMechanistic Steps
Sonogashira Terminal Selanyl-Alkyne, Aryl/Vinyl HalidePd(0) complex, Cu(I) salt, BaseOxidative Addition, Transmetalation, Reductive Elimination
Suzuki Arylselanyl-Benzamide, Aryl/Vinyl Boronic AcidPd(0) complex, BaseOxidative Addition, Transmetalation, Reductive Elimination

Mechanistic Investigations

Computational Studies of Reaction Pathways and Transition States (e.g., DFT, FMO analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and related N-propargyl amides. DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into the structures and energies of reactants, intermediates, transition states, and products.

For instance, DFT studies have been instrumental in understanding the regioselectivity of gold-catalyzed cyclization reactions of propargylic amides. These studies have shown how factors like the catalyst's counteranion can influence the energy barriers for different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig), thereby controlling the final product distribution. By modeling the reaction coordinates, researchers can identify the rate-determining steps and rationalize experimentally observed outcomes. Functionals such as M06 and B3LYP are commonly employed for these mechanistic investigations.

Frontier Molecular Orbital (FMO) analysis is another powerful computational approach used to predict the reactivity and selectivity of chemical reactions. By examining the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another, FMO theory can explain the feasibility of pericyclic reactions, such as the intramolecular Diels-Alder reactions proposed in some cyclization pathways of N-propargyl amide derivatives.

The following table summarizes the application of these computational methods to the study of this compound transformations.

Computational MethodApplicationKey Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms, Calculation of activation energies, Structural analysis of intermediates and transition states.Rationalization of regioselectivity in cyclizations, Identification of rate-determining steps, Understanding catalyst-substrate interactions.
Frontier Molecular Orbital (FMO) Analysis Prediction of reactivity in pericyclic reactions, Analysis of orbital interactions.Explanation of stereochemical outcomes, Prediction of favorable reaction pathways in cycloadditions.

Role of Catalysts in Promoting Transformations (e.g., Ag(I), FeCl3, ZnI2, Molecular Iodine, Diaryl Diselenides)

A variety of catalysts have been employed to promote diverse transformations of this compound and its analogs, leveraging the unique reactivity of the propargyl group.

Ag(I) Salts: Silver(I) salts are effective Lewis acids for activating the alkyne moiety towards nucleophilic attack. They are frequently used to catalyze intramolecular cyclization reactions. For example, in the presence of a silver catalyst, the terminal alkyne of a propargyl-substituted molecule can be activated, facilitating an intramolecular attack by a nucleophile, such as a nitrogen atom from another part of the molecule, to form heterocyclic structures. Silver(I) salts also serve as crucial activators for gold(I) catalysts in cycloisomerization reactions of this compound.

FeCl₃: Iron(III) chloride is an inexpensive and versatile Lewis acid catalyst. It has been shown to mediate domino reactions of N-cyclohexyl propargylamines with 1,3-diketones, proceeding through a sequence of nucleophilic substitution, intramolecular cyclization, and reverse Claisen condensation to form β-alkynyl ketones. FeCl₃ is also known to catalyze Prins-type cyclizations and Ritter reactions, highlighting its potential to promote complex transformations involving carbocationic intermediates.

ZnI₂: Zinc(II) iodide, often in combination with a Brønsted acid like p-toluenesulfonic acid (TsOH), forms a powerful combined-acid system. This system is effective for catalytic intramolecular hydrofunctionalization reactions, such as hydroamidation, providing access to saturated N-containing heterocyclic compounds under mild conditions.

Molecular Iodine: Molecular iodine can act as a catalyst in radical reactions. It can mediate transformations such as C-H amination through Hofmann-Löffler-type mechanisms, where an N-I bond is formed, followed by homolysis and subsequent radical cyclization. This suggests a potential pathway for the functionalization of this compound under oxidative radical conditions.

Diaryl Diselenides: Diaryl diselenides have emerged as effective catalysts, particularly in photoredox reactions. In a notable example, diphenyl diselenide catalyzes the one-pot synthesis of 5-(dimethoxymethyl)-2-phenyloxazole from this compound and methanol. This transformation is promoted by visible light and Selectfluor®, proceeding through aerobic oxidation, cyclization, aromatization, and acetalization.

CatalystRoleExample Transformation
Ag(I) Lewis Acid (Alkyne Activation)Intramolecular Cyclization, Gold(I) catalyst activation.
FeCl₃ Lewis AcidDomino Nucleophilic-Substitution/Cyclization.
ZnI₂ Lewis Acid (in combined-acid system)Intramolecular Hydroamidation.
Molecular Iodine Radical Initiator/MediatorC-H Amination (potential).
Diaryl Diselenides Photoredox CatalystOxidative Cyclization to form Oxazoles.

Investigation of Key Intermediates (e.g., Oxonium-ion, Ketenimine)

The diverse reactivity of this compound is rooted in its ability to form various transient, high-energy intermediates that dictate the course of a reaction.

Oxonium-ion Intermediate: In acid-catalyzed reactions involving oxygen-containing nucleophiles, such as water or alcohols, an oxonium-ion intermediate is often proposed. For example, during an intramolecular hydroamidation or cyclization reaction in the presence of water, the initial activation of the alkyne by a Lewis or Brønsted acid would be followed by the nucleophilic attack of the amide oxygen. If an external oxygen nucleophile adds to an intermediate, a protonated ether or hemiacetal-like structure, which is a form of an oxonium ion, would be generated. Subsequent rearrangement or elimination steps would then lead to the final product.

Ketenimine Intermediate: Ketenimines are highly reactive species that can be generated from terminal alkynes under specific catalytic conditions. Copper-catalyzed reactions of propargyl derivatives with sulfonyl azides, for instance, are known to proceed through the formation of an N-sulfonylketenimine. This ketenimine intermediate is a powerful electrophile that can be trapped by an internal nucleophile. In the context of this compound, the formation of a ketenimine at the propargyl terminus would create a reactive site for intramolecular cyclization, where the benzamide oxygen or nitrogen could act as the internal nucleophile, leading to the formation of various heterocyclic systems.

The identification and characterization of such transient species are often challenging and rely on a combination of trapping experiments, spectroscopic analysis of reaction mixtures, and computational modeling to support their proposed roles in the reaction mechanism.

Iv. Advanced Spectroscopic and Computational Analyses for N Prop 2 Yn 1 Yl Benzamide

Advanced NMR Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-(prop-2-yn-1-yl)benzamide, both ¹H and ¹³C NMR spectra provide critical information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, amide, methylene (B1212753), and acetylenic protons. The aromatic protons of the benzoyl group typically appear in the downfield region, approximately between 7.4 and 7.9 ppm, due to the deshielding effect of the aromatic ring current. The amide proton (N-H) signal is anticipated to be a broad singlet, its chemical shift being sensitive to solvent and concentration. The methylene protons (-CH₂-) adjacent to the nitrogen and the alkyne group are expected to appear as a doublet around 4.2 ppm. The terminal acetylenic proton (-C≡CH) is characteristically found further upfield, with a reported chemical shift in a similar compound at approximately 2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons of the benzene (B151609) ring will produce a series of signals between approximately 127 and 134 ppm. The two sp-hybridized carbons of the alkyne group will have characteristic shifts, with the terminal carbon appearing around 71-72 ppm and the quaternary alkyne carbon at approximately 80-81 ppm. The methylene carbon (-CH₂-) is expected to resonate in the upfield region of the spectrum.

¹H and ¹³C NMR Spectral Data for this compound (Predicted and based on analogous compounds).
Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic (C₆H₅)~7.4 - 7.9 (m)~127 - 134
Amide (NH)Broad singlet-
Methylene (CH₂)~4.2 (d)~29 - 31
Acetylenic (C≡CH)~2.2 (t)~71 - 72
Acetylenic (C≡CH)-~80 - 81
Carbonyl (C=O)-~166 - 168

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For this compound, the exact mass is 159.068414 g/mol , corresponding to the molecular formula C₁₀H₉NO. spectrabase.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159. The fragmentation pattern of benzamides is well-characterized and provides structural confirmation. researchgate.net A primary fragmentation pathway involves the loss of the propargylamino group to form a stable benzoyl cation at m/z 105. researchgate.net This cation can then undergo further fragmentation by losing a molecule of carbon monoxide (CO) to produce the phenyl cation at m/z 77. researchgate.net Another characteristic fragmentation would be the cleavage of the bond between the methylene group and the alkyne, leading to other smaller fragments.

Key Mass Spectrometry Data for this compound. spectrabase.com
ParameterValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
Exact Mass159.068414 g/mol
Major Fragment Ion (m/z)105 (Benzoyl cation)
Secondary Fragment Ion (m/z)77 (Phenyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching of the amide group is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3300-3500 cm⁻¹. The presence of the terminal alkyne is indicated by a sharp, weak absorption for the C≡C stretch around 2100-2140 cm⁻¹ and a strong, sharp band for the ≡C-H stretch at approximately 3300 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted Infrared (IR) Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3300 - 3500
C-H (Aromatic)Stretching~3000 - 3100
C-H (Alkyne)Stretching~3300
C≡C (Alkyne)Stretching~2100 - 2140
C=O (Amide)Stretching~1630 - 1680
C=C (Aromatic)Stretching~1450 - 1600

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the benzoyl group.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic ring and the carbonyl group, which are typically intense and occur at shorter wavelengths. Additionally, a weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen is expected at a longer wavelength. The conjugation between the benzene ring and the carbonyl group influences the position of these absorption maxima.

Quantum Chemical and Computational Chemistry Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry of this compound and to calculate its electronic properties.

Studies on a closely related compound, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, have provided insight into the expected molecular geometry. nih.govresearchgate.net The benzamide (B126) group is expected to be nearly planar. The propargyl group will likely be oriented at an angle relative to the plane of the benzamide moiety. For instance, in the difluoro-analogue, the angle between the least-squares mean line through the prop-2-ynyl group and the normal to the benzene ring is 59.03 (7)°. nih.govresearchgate.net The C≡C triple bond length is expected to be approximately 1.16 Å. nih.govresearchgate.net

Selected Geometric Parameters for a this compound Analogue (2,6-Difluoro-N-(prop-2-ynyl)benzamide). nih.govresearchgate.net
ParameterValue
C≡C Bond Length1.162 (3) Å
Angle between Propynyl Group and Benzene Ring Normal59.03 (7)°

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orgyoutube.com The energies of these orbitals and the HOMO-LUMO energy gap are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl portion of the molecule, while the LUMO will also be distributed over this conjugated system. The energy gap between the HOMO and LUMO provides an indication of the molecule's electronic excitation energy. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. Computational studies on benzamide have calculated a HOMO-LUMO gap, which can serve as an approximation for this compound. These calculations help in understanding the molecule's electrophilic and nucleophilic nature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This approach provides quantitative insight into the electron density distribution, atomic hybridization, and the stabilizing effects of electron delocalization within a molecule. For this compound, an NBO analysis would elucidate the key intramolecular interactions that govern its structure and reactivity.

The analysis involves transforming the calculated wavefunction into a set of localized NBOs, which include core orbitals, lone pair orbitals (LP), and bonding (σ or π) and antibonding (σ* or π*) orbitals. uni-muenchen.dempg.de The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a measure of the strength of electron delocalization, also known as hyperconjugation. researchgate.net

Resonance in the Amide Group: A strong interaction between the lone pair of the nitrogen atom (LP(N)) and the antibonding π* orbital of the adjacent carbonyl group (π(C=O)). This n → π interaction is characteristic of amides and is responsible for the planarity and rotational barrier of the N-C(O) bond. rsc.org

Delocalization from the Benzene Ring: Interactions involving the π orbitals of the phenyl group donating into the antibonding orbitals of the adjacent amide functionality, and vice versa.

The results of an NBO analysis are typically presented in a table format, quantifying the most significant interactions.

Table 1: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound.
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (N)π* (C=O)50-70Amide Resonance
π (Car-Car)π* (C=O)5-15Ring-Amide Conjugation
π (C=O)π* (Car-Car)2-8Amide-Ring Conjugation
σ (C-H)propargylσ* (N-C)amide1-5Hyperconjugation
π (C≡C)σ* (N-C)amide1-4Hyperconjugation

This table is representative and illustrates the type of data obtained from an NBO analysis. Actual values would require a specific quantum chemical calculation.

This detailed electronic information helps in understanding the molecule's preferred conformation, the nature of its chemical bonds, and regions of higher or lower electron density, which are crucial for predicting its chemical behavior and interactions with biological targets.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analyses for Drug Candidate Evaluation

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic and toxicological properties of a potential drug candidate. nih.gov Computational, or in silico, ADMET prediction provides a rapid and cost-effective means to assess the druglikeness of a molecule like this compound before committing to expensive and time-consuming experimental studies. researchgate.net These models use the chemical structure of a compound to predict its behavior in the human body.

The key ADMET parameters evaluated include:

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal (GI) tract for orally administered drugs. Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential are assessed. healthinformaticsjournal.com

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important predictors include the blood-brain barrier (BBB) penetration, which determines if a compound can reach the central nervous system, and plasma protein binding (PPB), which affects the amount of free drug available to exert its effect. nih.gov

Metabolism: This refers to the chemical modification of the compound by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. Predicting whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP2D6, CYP3A4) is vital to avoid potential drug-drug interactions. researchgate.net

Excretion: This concerns the removal of the compound and its metabolites from the body. Properties like solubility (LogS) can influence the route and rate of excretion.

Toxicity: This predicts the potential for the compound to cause harmful effects. Common in silico tests include predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. healthinformaticsjournal.com

A typical computational ADMET profile for a small molecule like this compound would be compiled into a table to provide a clear overview of its drug-like properties.

Table 2: Predicted ADMET Profile for this compound.
CategoryParameterPredicted Value/ClassSignificance
AbsorptionHuman Intestinal Absorption (HIA)HighGood potential for oral bioavailability.
Caco-2 PermeabilityHighIndicates good absorption across the intestinal wall.
P-glycoprotein SubstrateNoLess likely to be removed by efflux pumps, increasing bioavailability.
DistributionBlood-Brain Barrier (BBB) PermeantYesCompound may cross into the central nervous system.
Plasma Protein BindingHighA high fraction may be bound, affecting the free drug concentration.
MetabolismCYP2D6 InhibitorNoLow risk of interactions with drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLow risk of interactions with drugs metabolized by this enzyme.
ToxicityAMES MutagenicityNon-mutagenLow likelihood of causing DNA mutations.
hERG I InhibitionNon-inhibitorLow risk of cardiotoxicity.
HepatotoxicityLow riskUnlikely to cause liver damage.

This table is a representative prediction based on common computational models for small molecules. The values serve as a guide for further experimental validation.

These predictions collectively suggest whether this compound has a favorable profile to be developed further as a therapeutic agent.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study and predict how a small molecule, or ligand, interacts with a biological macromolecule, typically a protein or nucleic acid receptor. hilarispublisher.comnih.gov These methods provide atomic-level insights into the binding mode, affinity, and stability of the ligand-receptor complex, which is essential for rational drug design. iaanalysis.com

Given that structurally similar compounds, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, have been identified as inhibitors of microRNA-21 (miR-21), an oncogenic miRNA, it is plausible to hypothesize that this compound could also target components of the miR-21 processing pathway, such as the Dicer-pre-miR-21 complex. nih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the receptor (e.g., the binding pocket of a protein involved in miR-21 maturation).

Sampling: The ligand's conformational flexibility is explored, and it is placed in various orientations within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is considered the most likely binding mode. nih.gov

A docking study of this compound into a hypothetical binding site might reveal key interactions, such as hydrogen bonds between the amide N-H or C=O and amino acid residues, and π-π stacking between the phenyl ring and aromatic residues like tyrosine or phenylalanine.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding, MD simulations offer a dynamic view of the complex over time. arxiv.org Starting from the best-docked pose, an MD simulation models the movement of every atom in the ligand-receptor complex and surrounding solvent (water) by solving Newton's equations of motion. This simulation, typically run for nanoseconds to microseconds, provides information on:

Stability: Whether the ligand remains stably bound in the predicted pose or if it dissociates.

Flexibility: How the ligand and receptor structures fluctuate and adapt to each other.

Interaction Dynamics: The persistence and strength of key interactions (like hydrogen bonds) over the simulation time.

Binding Free Energy: More accurate calculations of binding affinity can be performed using methods like MM/PBSA or MM/GBSA on the simulation trajectory. arxiv.org

Table 3: Representative Results from a Hypothetical Docking and MD Simulation Study of this compound with a Target Receptor.
AnalysisParameterResultInterpretation
Molecular DockingBinding Energy (Score)-7.5 kcal/molIndicates favorable and stable binding.
Key InteractionsH-bond: Amide N-H with Asp123A critical anchor point for the ligand.
π-π Stacking: Phenyl ring with Tyr245Contributes to binding affinity and specificity.
Molecular DynamicsRMSD of Ligand< 2.0 ÅThe ligand remains stable in the binding pocket throughout the simulation.
Hydrogen Bond OccupancyN-H···Asp123 > 85%The key hydrogen bond is persistent and strong.
Binding Free Energy (MM/GBSA)-45 kcal/molConfirms a strong and energetically favorable interaction.

This table presents plausible data from a computational study to illustrate the insights gained from these methods.

Together, these computational analyses provide a robust framework for evaluating the therapeutic potential of this compound, guiding its further optimization and experimental validation as a drug candidate. nih.gov

V. Biological and Pharmacological Research Applications of N Prop 2 Yn 1 Yl Benzamide Derivatives

Central Nervous System (CNS) Activity

The impact of N-(prop-2-yn-1-yl)benzamide derivatives on the central nervous system has been a primary focus of research, revealing potential antidepressant and antinociceptive properties.

Several studies have highlighted the antidepressant-like effects of this compound derivatives in preclinical models. These investigations have also sought to elucidate the underlying mechanisms of action, pointing towards the modulation of key neurotransmitter systems.

The serotonergic system is a critical target in the study of depression and antidepressant action. Research into this compound derivatives has demonstrated a significant interaction with this system.

One notable derivative, N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB), has shown antidepressant-like effects in mice, which appear to be mediated by the serotonergic system. nih.gov Pre-treatment with p-chlorophenylalanine (pCPA), a serotonin (B10506) synthesis inhibitor, was found to block the antidepressant-like effects of SePB, indicating a crucial role for serotonin in its mechanism of action. nih.gov Further investigation into specific serotonin receptors revealed that the antidepressant-like activity of SePB involves 5-HT1A and 5-HT2A/2C receptors. researchgate.net

Another derivative, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (B126) (CF3SePB), has also exhibited antidepressant-like effects in animal models. nih.gov Mechanistic studies of this compound have specifically implicated the modulation of 5-HT1A and 5-HT3 receptors in its therapeutic-like action. nih.gov

CompoundSerotonergic Receptor InvolvementKey Findings
N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB)5-HT1A, 5-HT2A/2CAntidepressant-like effect is dependent on the serotonergic system.
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF3SePB)5-HT1A, 5-HT3Demonstrates antidepressant-like properties through modulation of specific serotonin receptors.

The dopaminergic system is also implicated in the pathophysiology of depression. Recent studies have explored the role of this system in the antidepressant-like effects of this compound derivatives.

For the compound N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF3SePB), research has shown that its antidepressant-like effects are related to the modulation of the dopaminergic system, specifically involving D1 and D2 receptors. nih.gov Pre-treatment with antagonists for these receptors was found to prevent the observed antidepressant-like effects in mice. nih.gov

While the serotonergic and dopaminergic systems appear to be significantly involved, the role of the noradrenergic system in the antidepressant-like effects of these compounds has also been investigated.

In studies involving N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF3SePB), the administration of noradrenergic antagonists did not prevent the antidepressant-like effects of the compound. nih.gov This suggests that, at least for this specific derivative, the noradrenergic system may not play a primary role in its mechanism of action. nih.gov

In addition to antidepressant-like effects, derivatives of this compound have been investigated for their potential as pain-relieving agents.

The compound N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB) has demonstrated antinociceptive effects in various mouse models of pain. nih.gov The mechanism underlying these effects has been linked to the serotonergic system. Specifically, the antinociceptive action of SePB was prevented by the administration of antagonists for the 5-HT1A and 5-HT2A/2C receptors, indicating that these receptors are crucial for its pain-reducing properties. nih.gov

CompoundReceptor InteractionObserved Effect
N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB)5-HT1A and 5-HT2A/2C Receptor AntagonismPrevention of antinociceptive effects.

Antidepressant-like Effects and Mechanistic Studies

Antimicrobial and Anticancer Research

Beyond the central nervous system, the potential therapeutic applications of this compound derivatives extend to antimicrobial and anticancer research.

While the broader class of benzamide derivatives has been a subject of interest in antimicrobial research, specific studies focusing on this compound derivatives in this area are limited in the currently available scientific literature.

In the realm of oncology, a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been designed and synthesized as potential inhibitors of microRNA-21 (miR-21), which is recognized as an oncogenic microRNA. nih.gov One compound from this series, designated as 1j, was identified as a potent inhibitor of miR-21 expression. nih.gov Further functional assays in human cervical carcinoma (HeLa) and human glioblastoma (U-87 MG) cell lines confirmed that this compound could enhance apoptosis and retard cell proliferation, supporting the potential of these derivatives as small molecule inhibitors of miR-21 for cancer therapy. nih.gov

Antimicrobial Activity against Bacterial Strains

Derivatives of benzamide have been a subject of interest in the search for new antimicrobial agents. Amides derived from benzoic acids have demonstrated a broad spectrum of pharmacological effects, including antibacterial and antifungal properties. researchgate.net The structural features of these compounds allow for various modifications to enhance their potency and spectrum of activity.

One area of investigation has been the synthesis of novel benzamide derivatives and the evaluation of their activity against various bacterial strains. While specific studies focusing solely on this compound derivatives are limited in the public domain, research on closely related benzamide structures provides insight into their potential antimicrobial effects. For instance, certain synthesized benzamide derivatives have shown noteworthy activity against both Gram-positive and Gram-negative bacteria.

In a study on new benzamide derivatives, compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). cyberleninka.ru The results, measured by the inhibition diameter zone, minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC), indicated that some of these derivatives could be effective antimicrobial agents. cyberleninka.ru For example, one derivative, a tosylate compound containing a sulfonyl group, was found to be particularly effective against both types of bacteria, which was attributed to the known biological activity of the sulfonyl group. cyberleninka.ru

Another study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives reported that some compounds exhibited excellent activity against Bacillus subtilis and E. coli. nanobioletters.com For instance, one compound showed a zone of inhibition of 25 mm and 31 mm against B. subtilis and E. coli, respectively, with MIC values of 6.25 µg/mL and 3.12 µg/mL. researchgate.netnanobioletters.com Such findings suggest that the benzamide scaffold is a promising starting point for developing new antibacterial drugs. The antimicrobial efficacy of these derivatives is thought to be related to their ability to penetrate the bacterial cell wall or to fit effectively into bacterial receptor sites. nanobioletters.com

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives
Bacterial StrainDerivativeZone of Inhibition (mm)MIC (µg/mL)
B. subtilisCompound 5a256.25
E. coliCompound 5a313.12
E. coliCompound 6b243.12
B. subtilisCompound 6c246.25

Anti-ovarian Cancer Agents Research (as Benzamide Derivatives)

The development of novel therapeutic agents for ovarian cancer is a critical area of research, as it remains one of the most lethal gynecological malignancies. dovepress.com Benzamide derivatives have emerged as a promising class of compounds in the pursuit of new anti-ovarian cancer drugs.

In a notable study, a novel benzenesulfonamide-1,2,3-triazole hybrid was synthesized using prop-2-yn-1-amine as a starting material. dovepress.comdovepress.com This derivative, compound 7c, demonstrated potent inhibition of cell proliferation against several ovarian cancer cell lines. dovepress.comdovepress.com Specifically, it exhibited a half-maximal inhibitory concentration (IC50) value of 0.54 μM against OVCAR-8 cells. dovepress.comdovepress.com The study also found that this compound could inhibit the migration and invasion of OVCAR-8 cells in a manner that was dependent on both concentration and time. dovepress.comdovepress.com Further investigation into its mechanism of action revealed that the compound affects the Wnt/β-catenin/GSK3β signaling pathway. dovepress.comdovepress.com An in vivo study also indicated that the compound could significantly inhibit tumor growth without causing obvious toxicity. dovepress.comdovepress.com

Table 2: In Vitro Cytotoxicity of a Benzamide Derivative (Compound 7c) against Ovarian Cancer Cell Lines
Cell LineIC50 (µM)
OC-3141.82
OVCAR-80.54
SKOV33.91
Caov-32.13

Inhibition of Metastatic Cancer Cell Migration and Invasion (as Thiazole (B1198619) Derivatives)

Tumor metastasis is a primary cause of mortality in cancer patients, making the inhibition of cancer cell migration and invasion a key therapeutic strategy. researchgate.netnih.gov Thiazole derivatives of this compound have been designed and synthesized to explore their potential as anti-metastatic agents. researchgate.netnih.gov

A series of these thiazole derivatives demonstrated potent efficacy in inhibiting the migration and invasion of metastatic cancer cells. researchgate.netnih.gov One of the most effective compounds, designated as 5k, displayed an IC50 value of 176 nM in dose-dependent transwell migration assays using MDA-MB-231 breast cancer cells. researchgate.netnih.govnih.gov At a concentration of 10 μM, this compound also blocked approximately 80% of migration in HeLa and A549 cells and 60% of the invasion of MDA-MB-231 cells. researchgate.netnih.govnih.gov A significant advantage of these derivatives is that the majority showed no apparent cytotoxicity in clonogenic assays, suggesting they may have low toxicity to healthy cells. researchgate.netnih.govnih.gov

The mechanism of action for these compounds appears to involve the disruption of the actin cytoskeleton. nih.gov Mechanistic studies showed that compound 5k substantially reduced cellular filamentous actin (f-actin) and prevented the localization of fascin, an actin-bundling protein, to actin-rich membrane protrusions. nih.gov These findings suggest that the anti-migration activity stems from impaired actin structures that are essential for cell motility. researchgate.netnih.gov

Table 3: Anti-migration and Anti-invasion Activity of Thiazole Derivative 5k
Cell LineAssayEffectIC50
MDA-MB-231Transwell MigrationPotent Inhibition176 nM
HeLaMigration~80% Blockage at 10 µMNot Reported
A549Migration~80% Blockage at 10 µMNot Reported
MDA-MB-231Invasion~60% Blockage at 10 µMNot Reported

Enzyme Inhibition Studies

Derivatives of this compound have also been investigated for their ability to inhibit various enzymes implicated in a range of diseases.

Cholinesterase Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by impaired cholinergic neurotransmission. nih.gov Research into new cholinesterase inhibitors has led to the exploration of benzamide derivatives. nih.gov

A study focusing on N-hydroxy-N-propargylamide derivatives of ferulic acid also included the synthesis and biological evaluation of N-hydroxy-N-(prop-2-yn-1-yl)benzamide. nih.gov One of the synthesized compounds in this series was identified as a micromolar inhibitor of human acetylcholinesterase (hAChE). nih.gov In a separate study, a series of benzamide and picolinamide (B142947) derivatives were evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. nih.gov The most potent AChE inhibitor from that series, compound 7a, had an IC50 value of 2.49 ± 0.19 μM and showed high selectivity for AChE over BuChE. nih.gov Enzyme kinetic studies indicated a mixed-type inhibition mechanism for this compound, with molecular docking suggesting it binds to both the catalytic and peripheral sites of the enzyme. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected Benzamide Derivatives
CompoundEnzymeIC50 (nM)
B4AChE15.42
N4AChE12.14
C4AChE10.67
Tacrine (Reference)AChE20.85
Tacrine (Reference)BuChE15.66

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of neurotransmitters, and their inhibition can have neuroprotective effects. nih.gov MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease and are being investigated for Alzheimer's disease. google.com

The N-propargylamine functional group is a known pharmacophore for MAO inhibitors. nih.gov A series of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids were designed as dual inhibitors of histone deacetylase 1 (HDAC1) and MAO-B. nih.gov Many of these hybrids showed moderate to good MAO-B inhibitory activities. nih.gov The most potent compound, Hybrid If, exhibited an IC50 of 99.0 nM for MAO-B and demonstrated excellent selectivity over MAO-A. nih.gov

Table 5: MAO-B Inhibitory Activity of a Benzamide Hybrid
CompoundEnzymeIC50 (nM)Selectivity Index (SI) over MAO-A
Hybrid IfMAO-B99.0100.2

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that are therapeutic targets for a variety of conditions, including glaucoma, hypertension, and certain cancers. nih.gov Benzamide derivatives incorporating sulfonamide groups have been shown to be effective inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov

The synthesis of N-(prop-2-yn-1-yl)-4-sulfamoylbenzamide has been reported in the context of developing new carbonic anhydrase inhibitors. mdpi.com In a study of N-(3-sulfamoylphenyl)propanamide/benzamide derivatives, one compound, P4, was identified as the most effective inhibitor against both hCA-I and hCA-II, with Ki constants of 0.22 ± 0.01 µM and 0.33 ± 0.05 µM, respectively. nih.gov These benzamide-based sulfonamides represent a promising class of potent CA inhibitors. nih.gov

Table 6: Carbonic Anhydrase Inhibitory Activity of a Benzamide Derivative
CompoundEnzymeKi (µM)
P4hCA-I0.22 ± 0.01
P4hCA-II0.33 ± 0.05

Other Biological Activities

Beyond their primary therapeutic applications, derivatives of this compound have been investigated for a range of other biological effects. These studies highlight the versatility of the benzamide scaffold in interacting with various biological targets, leading to activities such as antioxidation, microRNA inhibition, plant growth modulation, and immunosuppression.

While direct studies on the antioxidant properties of this compound itself are not extensively documented in available literature, the broader class of benzamide derivatives has been recognized for its antioxidant potential. Antioxidants are crucial for mitigating cellular damage caused by reactive oxygen species (ROS). Research into related N-propargylamine derivatives has shown that they can act as effective antioxidants and protect against ROS toxicity. These compounds have demonstrated the ability to suppress oxidative degradation of cellular components caused by hydroxyl radicals. The inclusion of the propargylamine (B41283) group is considered a key structural feature that may contribute to these neuroprotective and antioxidant effects. This suggests a promising area for future research to specifically evaluate the radical-scavenging capabilities of this compound and its derivatives.

A significant area of research for this compound derivatives has been in the inhibition of microRNA-21 (miR-21). MiR-21 is recognized as an oncogenic miRNA, as its overexpression is linked to various cancers, where it promotes tumor growth by inhibiting the expression of tumor-suppressor genes.

In one landmark study, a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were designed and synthesized as potential miR-21 inhibitors. nih.gov The inhibitory activities of eighteen synthesized compounds were evaluated, leading to the discovery of a particularly potent derivative, designated as compound 1j . nih.gov This compound was found to inhibit the expression of miR-21 in a time- and concentration-dependent manner. nih.gov

Further functional assays in human cervix carcinoma (HeLa) and human glioblastoma (U-87 MG) cells confirmed the biological effects of this inhibition. nih.gov Treatment with compound 1j led to several key outcomes:

Upregulation of PDCD4: The expression of Programmed Cell Death 4 (PDCD4), a known tumor suppressor and a direct target of miR-21, was increased. nih.gov

Induction of Apoptosis: The compound enhanced programmed cell death (apoptosis) in cancer cells. nih.gov

Inhibition of Proliferation: The growth and proliferation of cancer cells were retarded. nih.gov

Crucially, the study also showed that compound 1j 's inhibitory effect was specific to miR-21, as it did not significantly affect the expression of other miRNAs or the genes involved in the general miRNA biosynthesis pathway. nih.gov These findings strongly support the potential of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide derivatives as a class of small-molecule inhibitors for miR-21, offering a promising avenue for cancer therapy. nih.gov

Table 1: Biological Effects of a Potent this compound Derivative (Compound 1j) on Cancer Cells

Biological Effect Observation in Cancer Cell Lines (HeLa, U-87 MG) Reference
miR-21 Expression Time and concentration-dependent inhibition. nih.gov
PDCD4 Protein Levels Upregulated (Increased expression). nih.gov
Cell Proliferation Retarded (Slowed down). nih.gov
Apoptosis Enhanced (Increased programmed cell death). nih.gov
Specificity No significant influence on other miRNAs or general miRNA biosynthesis pathway. nih.gov

While this compound itself is not directly implicated in plant biology, research into the broader chemical class of benzamides has revealed connections to the modulation of plant growth hormones, specifically auxins. nih.gov Auxins are a critical class of phytohormones that regulate nearly every aspect of plant development.

Studies in Arabidopsis thaliana have shown that certain benzamide compounds can influence auxin signaling pathways. nih.gov For instance, disruptions in the machinery that processes the 3'-end of messenger RNAs (polyadenylation), which can be influenced by small molecules, have been shown to alter auxin sensitivity and the expression of auxin-responsive genes. nih.gov This suggests that compounds structurally related to benzamides could potentially interfere with the intricate signaling networks that govern plant development. Although the direct application or effect of this compound on auxin biosynthesis has not been established, the activity of related compounds highlights a potential, albeit unexplored, area of research.

The immunomodulatory and, more specifically, immunosuppressive potential of benzamide derivatives represents another active area of investigation. While research directly on this compound is limited in this context, studies on other amide derivatives of mycophenolic acid (MPA) have shown promise as immunosuppressive agents. tandfonline.com These compounds often work by inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of lymphocytes. tandfonline.com The synthesis of various anilide-type and heterocyclic amide derivatives has yielded compounds with significant bioactivity, marking them as potential immunosuppressants. tandfonline.com The structural features of the benzamide core are often key to this activity, suggesting that derivatives of this compound could be explored for similar effects on the immune system.

Vi. Future Directions and Research Perspectives for N Prop 2 Yn 1 Yl Benzamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

While classical methods for amide bond formation are well-established, future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes to N-(Prop-2-YN-1-YL)benzamide and its analogues. A key area of exploration is the use of advanced catalytic systems that can offer higher yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements include the development of a one-pot, palladium-catalyzed hydroarylation strategy to directly synthesize N-allylbenzamides from N-propargyl benzamides and boronic acids. acs.org This method presents a significant improvement over traditional multi-step approaches by reducing synthetic complexity. acs.org The proposed catalytic cycle begins with the coordination of the alkyne to a Pd(II) center, followed by transmetalation with an activated boronic acid. acs.org

Future investigations could expand upon this by exploring:

Alternative Transition Metal Catalysts: Systems based on copper, gold, or iridium could offer different reactivity and selectivity profiles. Copper catalysis, for instance, is widely used for the cross-dehydrogenative coupling (CDC) of amines and terminal alkynes to form propargylamines, a related structural class. scispace.com Applying these CDC strategies could provide novel, direct pathways to this compound derivatives. scispace.com Gold catalysts have also shown utility in the cycloisomerization of this compound, suggesting their potential in other transformations.

Photoredox and Electrochemical Catalysis: These emerging fields in organic synthesis could provide green alternatives to traditional methods, often proceeding under very mild conditions without the need for stoichiometric reagents.

Solvent-Free and Flow Chemistry Conditions: Developing synthetic protocols that minimize or eliminate solvent use is a key goal of green chemistry. nih.gov Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive avenue for the large-scale synthesis of promising derivatives.

Table 1: Potential Catalytic Systems for Future Synthesis
Catalytic SystemPotential Reaction TypeAdvantages & Research Focus
Palladium (Pd)Hydroarylation, Cross-CouplingProven utility in modifying the alkyne; explore ligand effects for improved regioselectivity. acs.org
Copper (Cu)Cross-Dehydrogenative Coupling (CDC), Click ChemistryCost-effective and highly versatile; focus on developing novel ligands for asymmetric synthesis. scispace.comnih.gov
Gold (Au)Cycloisomerization, Alkyne ActivationOffers unique reactivity under mild conditions; explore applications in tandem reactions.
Photoredox / ElectrochemistryRadical-based transformationsEnvironmentally friendly; investigate novel reaction pathways inaccessible by thermal methods.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity

The discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as inhibitors of microRNA-21 (miR-21) highlights the therapeutic potential of this scaffold. nih.gov Comprehensive SAR studies are a critical next step to optimize this activity and to discover derivatives with novel biological targets. Future research should systematically modify both the benzamide (B126) and the propargyl portions of the molecule.

Key areas for SAR exploration include:

Substitution on the Benzoyl Ring: The electronic and steric properties of substituents on the primary benzoyl ring can drastically alter binding affinity and selectivity. A study on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides demonstrated that the position and nature of substituents on the secondary benzoyl group significantly impacted miR-21 inhibitory activity. For example, compound 1j from this study, which had a specific substitution pattern, was identified as the most potent inhibitor. nih.gov

Modification of the Amide Linker: Altering the amide bond, for instance by creating retro-amides or introducing conformational constraints, could improve metabolic stability and binding interactions.

Functionalization of the Propargyl Group: While the terminal alkyne is useful for synthetic elaboration (see Section 6.3), it can also be modified to directly influence biological activity. For example, converting the alkyne to other functional groups could modulate the compound's physicochemical properties and interactions with target proteins or nucleic acids.

Computational methods, such as 3D-QSAR and pharmacophore modeling, will be invaluable in guiding the rational design of new derivatives and in understanding the structural features essential for activity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Benzamide Derivatives
Molecular ScaffoldBiological TargetKey SAR Findings & Future Directions
4-Benzoylamino-N-(prop-2-yn-1-yl)benzamidesmicroRNA-21 (miR-21)Substituent position on the secondary benzoyl ring is crucial for inhibitory potency. Future work should explore a wider range of substituents to enhance potency and selectivity. nih.gov
N-(Thiazol-2-yl)-benzamidesZinc-Activated Channel (ZAC)Modifications on both the thiazole (B1198619) and benzamide rings affect antagonist potency, suggesting that both parts of the molecule are involved in binding. This highlights the importance of exploring diverse aromatic systems.
General BenzamidesGlucokinase, CholinesterasesSpecific hydrogen bonding and π-π stacking interactions are critical for activity. Computational docking can predict modifications that enhance these interactions for new targets. nih.govmdpi.com

Development of this compound as a Precursor for Complex Molecular Scaffolds

The terminal alkyne of the propargyl group makes this compound an exceptionally useful building block for constructing more complex molecules through bioorthogonal or "click" chemistry. nih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the most prominent example, allowing for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazole rings.

Future research in this area should focus on:

Synthesis of Triazole-Containing Hybrids: By reacting this compound with various organic azides, a library of novel hybrid molecules can be generated. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, potentially contributing to the biological activity of the new molecule. nih.gov This strategy has been successfully used to link different pharmacophores in the development of multi-target drugs. nih.gov

Application in Chemical Biology: The bioorthogonal nature of the azide-alkyne cycloaddition means it can be performed in complex biological environments. nih.gov this compound derivatives could be used as chemical probes. For instance, a biologically active derivative could be "clicked" onto a fluorescent dye or an affinity tag (like biotin) after it has bound to its cellular target, enabling target identification and visualization.

Exploration of Other Alkyne Reactions: Beyond CuAAC, the terminal alkyne can participate in other powerful synthetic transformations, such as the Sonogashira coupling, to form carbon-carbon bonds, further expanding the molecular diversity that can be accessed from this precursor.

Further Elucidation of Mechanistic Aspects in Biological Systems

Understanding how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. The finding that a derivative can inhibit the expression of the oncogenic miR-21 and up-regulate its target protein, PDCD4, provides a strong starting point. nih.gov However, the precise mechanism of this inhibition remains to be fully elucidated.

Future mechanistic studies should aim to answer several key questions:

Direct vs. Indirect Inhibition: Does the compound bind directly to the mature miR-21 duplex or its precursor (pre-miR-21), preventing its processing or loading into the RISC complex? Or does it act indirectly by modulating the expression or activity of proteins involved in the miRNA biogenesis pathway? nih.gov Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to investigate direct binding interactions.

Target Selectivity: It is important to determine if these compounds are selective for miR-21 or if they affect other miRNAs or cellular pathways. nih.gov Next-generation sequencing (RNA-seq) could provide a global view of the changes in the transcriptome following treatment with the compound.

Exploration of Other Targets: Given the broad range of biological activities reported for benzamide derivatives, from enzyme inhibitors to ion channel modulators, it is plausible that this compound analogues could have other cellular targets. nih.gov Unbiased screening approaches, such as activity-based protein profiling (ABPP), could be employed to identify novel protein targets.

In Vivo Studies and Preclinical Development of Promising Derivatives

Ultimately, the therapeutic potential of any new compound must be validated in living organisms. While initial studies on this compound derivatives have focused on in vitro activity, the next critical phase of research must involve comprehensive in vivo evaluation and preclinical development.

The path forward should include:

Pharmacokinetic Profiling: A crucial aspect of preclinical development is the characterization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on other propargyl-linked compounds have shown that they can be susceptible to metabolic modifications like N-oxidation and demethylation, leading to short in vivo half-lives. nih.gov Future work will need to assess the metabolic stability of this compound derivatives and potentially introduce structural modifications to improve their pharmacokinetic profiles, for example, by adding sterically demanding groups or using deuterium substitutions to block metabolic hotspots. nih.gov

Efficacy in Animal Models: Derivatives that show high potency and selectivity in vitro, such as the miR-21 inhibitors, must be tested in relevant animal models of disease. For miR-21, this would involve xenograft models of cancer to determine if the compound can inhibit tumor growth and metastasis in vivo. nih.gov

Toxicology and Safety Assessment: A thorough evaluation of the potential toxicity of lead compounds is essential. This includes assessing cytotoxicity in non-cancerous cell lines and conducting in vivo toxicology studies to identify any potential off-target effects and to establish a safe therapeutic window.

Successfully navigating these preclinical stages is a prerequisite for any promising derivative of this compound to be considered for clinical development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Prop-2-yn-1-yl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. For example, coupling benzoyl chloride derivatives with propargylamine in pyridine under reflux (4–6 hours) is a common approach . Solvent choice (e.g., pyridine or dichloromethane) and temperature control are critical to minimize side reactions like alkyne polymerization. Post-synthesis purification via preparative HPLC (as in ) or column chromatography is recommended to achieve >95% purity. Yield optimization often requires stoichiometric adjustments and inert atmosphere conditions to stabilize the alkyne moiety .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Key diagnostic signals include the alkyne proton (δ ~2.5 ppm, triplet) and benzamide carbonyl (δ ~165–170 ppm). Aromatic protons in substituted derivatives show splitting patterns dependent on substituent position .
  • HRMS : Essential for confirming molecular ion peaks (e.g., [M+H]+) and isotopic patterns. Discrepancies >3 ppm between calculated and observed masses warrant reanalysis .
  • IR : The carbonyl stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) are critical for functional group validation.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound class?

  • Methodological Answer :

  • Introduce substituents at the benzamide ring (e.g., electron-withdrawing groups at para positions) to modulate electronic effects.
  • Replace the propargyl group with other alkynes or alkyl chains to assess steric and electronic contributions .
  • Use in vitro bioassays (e.g., enzyme inhibition or cellular uptake studies) paired with computational docking (e.g., AutoDock Vina) to correlate structural modifications with activity .

Advanced Research Questions

Q. How can crystallization challenges for this compound derivatives be addressed during X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. Alkyne moieties may require cryocrystallography (−173°C) to stabilize reactive groups .
  • Software Tools : Refinement via SHELXL ( ) is recommended for handling twinning or disorder, especially in bulky derivatives. Hydrogen-bonding networks should be validated using OLEX2 or Mercury.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for derivatives of this compound?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes or cytochrome P450 inhibition studies to identify rapid degradation pathways (e.g., alkyne oxidation) .
  • Prodrug Design : Mask the alkyne with triisopropylsilyl (TIPS) groups (as in ) to enhance stability.
  • Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution using radiolabeled analogs (e.g., 14C-tagged derivatives).

Q. How can computational methods predict and optimize the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the alkyne).
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications, prioritizing synthetic feasibility .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area (PSA), and Hammett constants .

Q. What are the best practices for mitigating solubility issues in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the benzamide para position while monitoring SAR trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.